4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20410891
InChI: InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1
SMILES:
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline

CAS No.:

Cat. No.: VC20410891

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline -

Specification

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1
Standard InChI Key RFXSQJLTKLMDQG-WDEREUQCSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2CC2N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound consists of:

  • N,N-Dimethylaniline backbone: A benzene ring with two methyl groups attached to the nitrogen atom.

  • Cyclopropylamine substituent: A cyclopropane ring with a primary amine group at the 2-position.

  • Stereochemistry: The (1S,2R) configuration refers to the chiral centers within the cyclopropane ring.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
CAS Number220352-84-1
SMILESCN(C)C1=CC=C(C=C1)C2CC2N
InChIKeyRFXSQJLTKLMDQG-UHFFFAOYSA-N

Synthetic Pathways

General Strategy

The synthesis typically involves:

  • Protection/Deprotection: Use of protecting groups (e.g., trichloroethoxycarbonyl (Troc)) to stabilize intermediates.

  • Reductive Amination: Introduction of the cyclopropylamine group via reductive amination with cyclopropanealdehyde.

  • Optical Resolution: Chiral HPLC for isolating enantiomers, as seen in analogous syntheses .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurposeSource
Protection2,2,2-Trichloroethyl chloroformateProtect aniline nitrogen
Deprotection4 M HCl/CPMERemove Troc group
Reductive AminationCyclopropanealdehyde, NaBH₄Introduce cyclopropylamine
Optical ResolutionChiral HPLCPurify (1S,2R) enantiomer

Research Applications and Biological Relevance

Table 3: Analogous Compounds and Activities

CompoundBiological ActivitySource
N,N-DimethylanilineMetabolic precursor; toxicity studies
Cyclopropylamine DerivativesEnzyme inhibitors (e.g., proteases)
ParameterValueSource
Oral LD₅₀ (Rat)~1,410 mg/kg (N,N-dimethylaniline)
Methemoglobinemia RiskHigh (due to aniline metabolites)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Peaks for aromatic protons (δ 6.8–7.3 ppm), cyclopropane protons (δ 1.0–2.0 ppm), and N-methyl groups (δ 2.7–2.9 ppm) .

  • MS: Molecular ion peak at m/z 176.26 [M+H]⁺ .

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Control: Achieving high enantiomeric excess requires advanced resolution techniques.

  • Scalability: Complex multistep processes may hinder industrial production.

Research Gaps

  • Mechanistic Studies: Limited data on enzyme interactions or target binding.

  • In Vivo Efficacy: No reported pharmacokinetic or therapeutic studies.

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